Undecanoic Acid

Antifungal Dermatology Microbiology

Researchers requiring a selective antifungal scaffold or anti-biofilm agent face inconsistent potency across medium-chain fatty acids. Undecanoic acid (C11:0) addresses this gap with validated, chain-length-specific activity: • 2× more potent than nonanoic acid against C. albicans (MIC 112.5 vs 225 µg/mL) and uniquely inhibits T. rubrum keratinase/phospholipid biosynthesis. • 55% S. aureus biofilm reduction at 100 µg/mL vs 30% for lauric acid. • 8× higher A. aegypti repellency than DEET (MED 3.125 vs 25 µg/cm²). • Essential C11 monomer for Nylon-11 and high-performance polyol ester lubricants-C10/C12 homologs cannot replicate low-temperature flexibility and chemical resistance.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 112-37-8
Cat. No. B1683397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecanoic Acid
CAS112-37-8
SynonymsUndecanoate;  NSC 7885;  NSC-7885;  NSC7885
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)O
InChIInChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)
InChIKeyZDPHROOEEOARMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.0522 mg/mL
Insoluble in water;  very soluble in alcohol, chloroform, acetone
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Undecanoic Acid (CAS 112-37-8): A Medium-Chain Saturated Fatty Acid with Proven Antifungal and Industrial Utility


Undecanoic acid (systematically undecanoic acid, also known as hendecanoic acid or undecylic acid) is an 11-carbon straight-chain saturated fatty acid belonging to the medium-chain fatty acid (MCFA) class (C11:0) [1]. It is a monocarboxylic acid recognized for its antimycotic properties and is notably described as the most fungitoxic compound among the C7:0 to C18:0 fatty acid series [2][3]. Beyond its biological activity, undecanoic acid serves as a key intermediate in the synthesis of specialty polymers (e.g., Nylon-11) and bio-based lubricants, offering a dual profile relevant to both pharmaceutical research and industrial material science [4][5].

Why Undecanoic Acid (CAS 112-37-8) Cannot Be Replaced by Standard Medium-Chain Fatty Acid Analogs


While medium-chain fatty acids (MCFAs) share a common chemical backbone, the specific 11-carbon chain length of undecanoic acid confers a distinct physicochemical and biological profile that precludes simple substitution with shorter or longer homologs like decanoic acid (C10) or lauric acid (C12) [1]. In antifungal applications, activity is not monotonic; undecanoic acid uniquely peaks in fungitoxicity within the C7-C18 series and demonstrates specific inhibition of exocellular keratinase and phospholipid biosynthesis in dermatophytes, a mechanism not equally expressed by its immediate neighbors [2][3]. Furthermore, in materials science, its specific melt transition and chain length directly dictate the performance characteristics of derived polymers (e.g., Nylon-11) and ester lubricants, making alternative MCFAs unsuitable for achieving the same balance of durability and low-temperature flexibility [4]. The evidence below quantifies these critical performance differentials.

Undecanoic Acid (112-37-8): Head-to-Head Performance Metrics Against Key Comparators


Antifungal Efficacy Against Candida albicans: Chain-Length Dependent MIC Advantage

Undecanoic acid (C11:0) demonstrates a distinct advantage in antifungal activity against Candida albicans compared to shorter-chain MCFAs. The Minimum Inhibitory Concentration (MIC) decreases as chain length increases from C8 to C11. Undecanoic acid exhibits a 50% lower MIC compared to the two-carbon shorter homolog, nonanoic acid (C9:0) [1].

Antifungal Dermatology Microbiology

Anti-Biofilm Potency Against Staphylococcus aureus: Superior Biofilm Suppression

Undecanoic acid exhibits significantly greater biofilm suppression against Staphylococcus aureus compared to lauric acid (C12:0) and decanoic acid (C10:0). At a concentration of 100 µg/mL, undecanoic acid reduces biofilm formation to 45% of the untreated control, a more robust effect than the 70% reduction observed with lauric acid [1].

Biofilm Antimicrobial Medical Device Coating

Inhibition of E. coli Persister Cell Formation: Distinct Reduction Profile

In a screen of 65 fatty acids, undecanoic acid specifically reduced Escherichia coli BW25113 persister cell formation by 25-fold. While lauric acid achieved a 58-fold reduction, undecanoic acid maintains a distinct chain-length specific activity that offers a different selectivity window for mechanistic studies [1].

Persister Cells Antibiotic Tolerance Chronic Infection

Biting Deterrence Against Aedes aegypti: Higher Potency than DEET and C12 Homolog

Undecanoic acid (C11:0) demonstrates higher intrinsic repellent activity against the yellow fever mosquito (Aedes aegypti) compared to the standard repellent DEET and its C12 homolog, dodecanoic acid. The Minimum Effective Dose (MED) for undecanoic acid is 8-fold lower than that of DEET, indicating significantly higher potency [1].

Vector Control Repellent Entomology

Physicochemical Properties: LogP and Solubility Profile for Formulation Science

The lipophilicity of undecanoic acid (LogP 4.50) and its water solubility (0.05 g/L) differentiate it from shorter-chain MCFAs, influencing membrane permeability and formulation behavior. This LogP value is intermediate between decanoic acid (C10:0, LogP ~4.0) and lauric acid (C12:0, LogP ~5.3) [1].

Pre-formulation Drug Delivery Material Science

Undecanoic Acid (112-37-8): Precision Application Scenarios Based on Quantitative Differentiation


Antifungal Drug Discovery Against Dermatophytes and Candida spp.

Given its 2-fold greater potency than nonanoic acid against C. albicans (MIC 112.5 µg/mL vs. 225 µg/mL) [1], undecanoic acid is the preferred MCFA scaffold for antifungal hit-to-lead programs targeting azole-resistant strains. Its specific inhibition of exocellular keratinase and phospholipid biosynthesis in T. rubrum also makes it a critical probe for studying dermatophyte virulence pathways [2].

Anti-Biofilm Coatings for Medical Devices

Procurement for biofilm research should prioritize undecanoic acid over lauric acid. At 100 µg/mL, undecanoic acid reduces S. aureus biofilm by 55% compared to untreated controls, while lauric acid only achieves 30% reduction [1]. This superior anti-biofilm performance positions undecanoic acid as a leading candidate for incorporation into medical device coatings or catheter lock solutions.

Natural Mosquito Repellent Formulation Research

For entomological research and development of next-generation repellents, undecanoic acid offers a validated, natural starting point. Its 8-fold higher potency (MED 3.125 µg/cm²) compared to DEET (MED 25 µg/cm²) in A. aegypti assays [1] makes it an attractive alternative to synthetic pyrethroids or DEET in screening libraries for vector control.

Synthesis of Bio-Based Polyamide Nylon-11 and Specialty Esters

Industrial procurement of undecanoic acid is uniquely justified for manufacturing Nylon-11 and high-performance polyol ester lubricants. The 11-carbon chain imparts a specific balance of durability, chemical resistance, and low-temperature flexibility (e.g., pour point and viscosity index) that is not replicable with C10 (decanoic) or C12 (lauric) acid feedstocks [1]. This makes it essential for automotive fuel lines and environmentally acceptable lubricant base stocks [2].

Technical Documentation Hub

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